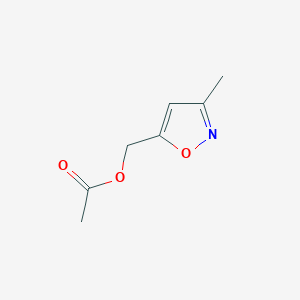

(3-Methylisoxazol-5-yl)methyl acetate

Description

Historical Context and Evolution of Isoxazole (B147169) Research

The journey of isoxazole chemistry began in the late 19th century. A pivotal moment in its history was in 1888, when Ludwig Claisen first elucidated the cyclic structure of a 3-methyl-5-phenylisoxazole. Early research focused on the fundamental synthesis and reactivity of the isoxazole ring. A significant advancement came between 1930 and 1946 with Quilico's extensive studies on the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. These foundational works paved the way for more complex synthetic strategies and a deeper understanding of the isoxazole scaffold's chemical behavior. Over the decades, research has evolved from basic synthesis to the sophisticated design and creation of isoxazole derivatives with specific functional properties, driven by the ever-growing demand for novel molecules in various technological fields.

Role of Isoxazoles as Privileged Scaffolds in Drug Discovery and Agrochemicals

The isoxazole moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new therapeutic agents. The isoxazole ring's unique properties, such as its ability to participate in various non-covalent interactions and its contribution to favorable pharmacokinetic profiles, have led to its incorporation into a multitude of clinically significant drugs. cenmed.com

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. biolmolchem.comnih.gov For instance, the isoxazolyl group is a key component in several beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. Furthermore, isoxazole-containing compounds have been developed as COX-2 inhibitors for inflammation and as agents targeting various central nervous system disorders. mdpi.com

In the realm of agrochemicals, isoxazoles have also made a significant impact. They form the chemical basis for a number of effective herbicides and pesticides. The structural versatility of the isoxazole ring allows for fine-tuning of its biological activity against specific pests and weeds while aiming for reduced environmental impact. This has made the isoxazole scaffold a subject of ongoing research and development in the crop protection industry. chemimpex.com

Table 1: Examples of Bioactive Isoxazole Derivatives

| Compound Class | Application Area | Example(s) |

|---|---|---|

| Antibiotics | Medicinal Chemistry | Cloxacillin, Dicloxacillin |

| Anti-inflammatory | Medicinal Chemistry | Valdecoxib (COX-2 inhibitor) |

| Herbicides | Agrochemicals | Isoxaflutole |

| Antiviral | Medicinal Chemistry | Various experimental drugs |

Overview of (3-Methylisoxazol-5-yl)methyl acetate (B1210297) in Contemporary Chemical Research

(3-Methylisoxazol-5-yl)methyl acetate is a specific derivative within the vast family of isoxazoles. While not as extensively documented in standalone research as some other isoxazole-based drugs or agrochemicals, its significance lies in its role as a synthetic intermediate and a building block for more complex molecules.

The synthesis of this compound typically involves the acetylation of its parent alcohol, (3-methylisoxazol-5-yl)methanol (B82123). This precursor can be synthesized through various routes, including the [3+2] cycloaddition of a nitrile oxide with propargyl alcohol. researchgate.net The subsequent acetylation to form this compound is a standard chemical transformation.

In contemporary chemical research, compounds like this compound are valuable for several reasons. The acetate group can serve as a protecting group for the hydroxyl functionality of the parent methanol (B129727) during multi-step syntheses. Alternatively, the acetate can be a target for modification or replacement, allowing for the introduction of other functional groups to create a library of derivatives for biological screening.

While specific, detailed research findings on the direct applications of this compound are not widely published, its structural components are present in more complex molecules that have been investigated for their biological activity. For instance, related structures containing the (isoxazol-5-yl)methoxy moiety have been incorporated into novel benzofuran (B130515) derivatives and studied for their antimicrobial properties. nih.gov The investigation of such compounds underscores the utility of building blocks like this compound in the design and synthesis of new potential therapeutic agents and agrochemicals.

Table 2: Chemical Compound Information

| Compound Name |

|---|

| This compound |

| 3-methyl-5-phenylisoxazole |

| Cloxacillin |

| Dicloxacillin |

| Valdecoxib |

| Isoxaflutole |

| NVP-AUY922 |

| (3-methylisoxazol-5-yl)methanol |

| Nitrile oxide |

| Propargyl alcohol |

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-1,2-oxazol-5-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-3-7(11-8-5)4-10-6(2)9/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVXSDOFXFAFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of (3-Methylisoxazol-5-yl)methyl acetate (B1210297)

The final step in producing (3-Methylisoxazol-5-yl)methyl acetate is typically achieved through the esterification of its corresponding alcohol, (3-Methylisoxazol-5-yl)methanol (B82123). This transformation falls under the broad and well-understood category of nucleophilic acyl substitution.

Nucleophilic acyl substitution is a fundamental reaction class for interconverting carboxylic acid derivatives. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, a leaving group is expelled, and the carbonyl double bond is reformed, resulting in the substituted product. masterorganicchemistry.comyoutube.com

In the context of synthesizing this compound, the nucleophile is (3-Methylisoxazol-5-yl)methanol. This alcohol reacts with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. Acetic anhydride is often used for creating acetate esters from alcohols. uomustansiriyah.edu.iqlibretexts.org The reaction is typically catalyzed by a strong acid, like sulfuric acid, or conducted in the presence of a weak base, like pyridine, to neutralize the acid byproduct (e.g., HCl from acetyl chloride). uomustansiriyah.edu.iq The general principle dictates that the reaction equilibrium favors the formation of the product when the leaving group is a weaker base than the incoming nucleophile. masterorganicchemistry.com

The direct esterification of (3-Methylisoxazol-5-yl)methanol is a primary route to this compound. A common laboratory method for this type of transformation is the Fischer esterification, where a carboxylic acid (acetic acid) and an alcohol ((3-Methylisoxazol-5-yl)methanol) are reacted in the presence of an acid catalyst. libretexts.org To drive the reversible reaction toward the ester product, the alcohol may be used in large excess. libretexts.org

A highly effective and common laboratory-scale synthesis involves reacting the precursor alcohol with acetic anhydride. libretexts.org This reaction is an example of alcoholysis and is often performed to prepare acetate esters. uomustansiriyah.edu.iq The mechanism for acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the acetylating agent, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a leaving group (water or a carboxylate) is eliminated to yield the final ester. libretexts.org

Synthesis of Key Isoxazole (B147169) Intermediates and Related Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. orientjchem.org These reactions are valued for their atom economy, reduced waste, and operational simplicity. orientjchem.org The synthesis of isoxazol-5(4H)-one derivatives, which are key precursors, is often accomplished through a one-pot, three-component reaction. orientjchem.orgnih.govresearchgate.net

This reaction typically involves the condensation of an aromatic or aliphatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. orientjchem.orgnih.gov A variety of catalysts and reaction media can be employed to promote this transformation, with a focus on developing greener and more efficient protocols. For example, citric acid in water and gluconic acid aqueous solution have been used as environmentally benign catalysts and solvents. orientjchem.orgacgpubs.org Research has explored different catalysts and conditions to optimize the yield and reaction time for these valuable isoxazole intermediates.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Citric Acid | Water | RT | 5-24 h | 70-90 | orientjchem.orgresearchgate.net |

| Tartaric Acid | Water | RT | 60-120 min | 78-88 | researchgate.net |

| Gluconic Acid (50 wt%) | Aqueous Solution | 70 | 45 min | 90 (for benzylidene derivative) | acgpubs.org |

| WEOFPA/Glycerol | Glycerol | 60 | Not Specified | 86-92 | nih.gov |

The classical approach to forming the isoxazole ring involves the cyclization reaction between hydroxylamine and a 1,3-dicarbonyl compound or its equivalent. This method remains a cornerstone of isoxazole synthesis. The reaction proceeds through the initial formation of an oxime with one carbonyl group, followed by intramolecular condensation with the second carbonyl group and subsequent dehydration to form the aromatic isoxazole ring.

Variations of this strategy have been developed to synthesize a wide range of substituted isoxazoles. For instance, a patented method describes the synthesis of 3-amino-5-methylisoxazole (B124983) through a ring-closing reaction of a hydrazone intermediate with hydroxylamine under basic conditions. google.com Another study reports the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol via a [3+2] cycloaddition process starting from a benzaldoxime, highlighting the versatility of oxime chemistry in isoxazole synthesis. biolmolchem.com

The key intermediate, (3-Methylisoxazol-5-yl)methanol, is not typically formed directly from the ring-forming reaction. uni.lu Its synthesis generally requires the preparation of a precursor with a functional group at the 5-position that can be converted to a hydroxymethyl group. A common strategy involves the synthesis of 3-methylisoxazole-5-carboxylic acid or its corresponding ester, followed by reduction. uni.luchemicalbook.comcymitquimica.com

The synthesis of 3-methylisoxazole-5-carboxylic acid can be accomplished through various routes. Once obtained, the carboxylic acid or its ester derivative can be reduced to the primary alcohol, (3-Methylisoxazol-5-yl)methanol. uni.lu Standard reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, readily reducing esters and carboxylic acids to the corresponding primary alcohols. libretexts.org This two-step sequence—synthesis of the carboxylic acid followed by reduction—provides a reliable pathway to the required alcohol precursor.

Formation of Halogenated Isoxazole Derivatives

The introduction of a halogen atom, typically onto the methyl group at the 5-position of the 3-methylisoxazole (B1582632) ring, is a critical transformation. This process yields versatile intermediates such as 3-methyl-5-(chloromethyl)isoxazole and 3-methyl-5-(bromomethyl)isoxazole. These halogenated compounds are precursors for synthesizing a variety of other derivatives, including this compound, through nucleophilic substitution reactions. researchgate.net

Several synthetic strategies have been developed for the preparation of these halogenated isoxazoles. One common approach involves the reaction of 3-chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones with hydroxylamine hydrochloride to produce 3-alkyl(aryl)-5-chloromethylisoxazoles. researchgate.net Another efficient, one-pot synthesis utilizes the reaction of aldoximes with 2,3-dichloro-1-propene, which serves as both a reagent and the solvent. researchgate.net

For the bromo-derivatives, multi-component reactions (MCRs) have proven effective. A notable example is the 1,3-dipolar cycloaddition reaction between propargyl bromide and α-chloro aldoximes generated in situ, which yields 3-phenyl-5-(bromomethyl)isoxazoles in good to excellent yields under mild, metal-free conditions. researchgate.net Furthermore, 5-(bromomethyl)-3-(trifluoromethyl)isoxazole has been synthesized from the reaction of a trifluoromethylated precursor with propargyl bromide. rsc.org The resulting 5-(bromomethyl)isoxazoles are valuable for further functionalization; for instance, they can be converted to 5-(fluoromethyl)isoxazoles via nucleophilic substitution, an approach often more convenient than direct deoxofluorination methods. nih.gov

| Halogenated Product | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| 3-Alkyl(aryl)-5-chloromethylisoxazole | 3-Chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones, Hydroxylamine hydrochloride | Cyclocondensation | researchgate.net |

| 3-Substituted 5-chloromethylisoxazoles | Aldoximes, 2,3-Dichloro-1-propene | One-pot cycloaddition | researchgate.net |

| 3-Phenyl-5-(bromomethyl)isoxazoles | Aldoximes, N-Chlorosuccinimide, Propargyl bromide | Multi-component 1,3-dipolar cycloaddition | researchgate.net |

| 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole | Trifluoromethylated precursor, Propargyl bromide | Cycloaddition | rsc.org |

| tert-Butyl ((5-(bromomethyl)isoxazol-3-yl)methyl)carbamate | - | (Purified by HPLC) | nih.gov |

| 3-Chloromethyl-5-phenylisoxazole | (5-Phenylisoxazol-3-yl)methanol, Thionyl chloride | Chlorination | researchgate.net |

Green Chemistry Approaches in Isoxazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of isoxazole synthesis, significant efforts have been made to develop more environmentally benign methodologies. researchgate.netnih.gov These approaches focus on aspects such as the use of safer solvents, alternative energy sources, and eco-friendly catalysts. nih.govpreprints.org

One prominent green strategy is the use of water as a solvent, replacing hazardous organic solvents. For example, the one-pot, three-component synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones has been successfully performed in water using catalysts like citric acid or tartaric acid. orientjchem.orgresearchgate.net These methods offer high yields, operational simplicity, and minimal waste. orientjchem.orgresearchgate.net

The use of alternative energy sources like microwave irradiation and ultrasonic irradiation represents another major advancement. nih.govpreprints.org Microwave-assisted synthesis can dramatically enhance reaction rates, leading to higher selectivity and improved yields compared to conventional heating. nih.gov Similarly, sonochemistry, or the use of ultrasound, accelerates reaction kinetics, minimizes byproduct formation, and allows for reactions to occur under milder conditions, often reducing the need for toxic catalysts and solvents. preprints.orgsciety.org

Catalyst selection is also crucial in green synthesis. Researchers have explored various eco-friendly catalysts, including nano-MgO and agro-waste extracts. researchgate.netnih.gov A protocol using a water extract of orange fruit peel ash (WEOFPA) as a catalyst for isoxazole synthesis exemplifies the use of renewable resources. nih.gov This solvent-free method is noted for its benign nature and good atom economy. nih.gov Another approach involves solvent-free grinding, a mechanochemical method that avoids bulk solvents altogether. researchgate.net

| Green Approach | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Agro-waste catalyst | Water Extract of Orange Fruit Peel Ash (WEOFPA) / Glycerol | Benign, eco-friendly, inexpensive, solvent-free conditions | nih.gov |

| Microwave irradiation | - | Enhanced reaction rate, high selectivity, improved yields | nih.gov |

| Ultrasonic irradiation | Various (e.g., Ceric Ammonium Nitrate in water) | Reduced reaction time, lower energy consumption, milder conditions | preprints.org |

| Nanocatalyst in water | Nano-MgO | High yield, mild conditions, recoverable catalyst, minimal waste | researchgate.net |

| Organic acid catalyst in water | Citric Acid or Tartaric Acid | Environmentally benign, good yields, easy work-up | orientjchem.orgresearchgate.net |

| Solvent-free grinding | Pyrrolidine (catalyst) | Avoids bulk solvents, tandem process | researchgate.net |

Advanced Spectroscopic and Analytical Characterization in Research

Confirmation of Structural Integrity Post-Synthesis

Following the synthesis of (3-Methylisoxazol-5-yl)methyl acetate (B1210297), the initial and most critical step is the confirmation of its structural integrity. This is typically achieved through a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are synergistically used to verify that the target molecule has been formed and that it is structurally sound. Patents detailing the synthesis of related compounds indicate that after the reaction is complete, the resulting product is subjected to purification, often by flash chromatography, and its structure is confirmed using methods like LC/MS and NMR. This multi-faceted approach ensures that the synthesized compound possesses the correct atomic connectivity and molecular formula.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (3-Methylisoxazol-5-yl)methyl acetate. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide detailed information about the electronic environment and connectivity of the protons. For this compound, specific resonances are expected for the methyl group on the isoxazole (B147169) ring, the methylene (B1212753) protons of the methyl acetate moiety, the acetate methyl protons, and the proton on the isoxazole ring.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The number of signals corresponds to the number of unique carbon atoms, and their chemical shifts are indicative of their functional group and hybridization state.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isoxazole-CH₃ | ~2.3 | Singlet |

| -CH₂-O | ~5.2 | Singlet |

| O-C(O)-CH₃ | ~2.1 | Singlet |

| Isoxazole-H | ~6.3 | Singlet |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isoxazole-CH₃ | ~12 |

| O-C(O)-CH₃ | ~21 |

| -CH₂-O | ~58 |

| Isoxazole-C4 | ~102 |

| Isoxazole-C3 | ~161 |

| Isoxazole-C5 | ~169 |

| C=O (Ester) | ~170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₉NO₃), the molecular weight is 155.15 g/mol . In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺) and its fragments are measured.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition, further confirming the identity of the compound. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For instance, the cleavage of the ester group or fragmentation of the isoxazole ring would produce characteristic fragment ions.

| m/z Value | Predicted Ion/Fragment |

|---|---|

| 155 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₂H₂O]⁺ (Loss of ketene) |

| 96 | [M - C₂H₃O₂]⁺ (Loss of acetyl group) |

| 82 | [3-methyl-5-vinylisoxazole]⁺ |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, providing a molecular "fingerprint." In the case of this compound, key functional groups include the ester (C=O, C-O), the C=N and C=C bonds within the isoxazole ring, and C-H bonds.

The IR spectrum would be expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration, as well as characteristic absorptions for the C-O stretching of the ester and the vibrations associated with the isoxazole ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (Ester) | 1735-1750 | Stretch |

| C-O (Ester) | 1200-1300 | Stretch |

| C=N (Isoxazole) | 1620-1680 | Stretch |

| C=C (Isoxazole) | 1450-1600 | Stretch |

| C-H (Alkyl) | 2850-3000 | Stretch |

Chromatographic Purity Assessment (e.g., TLC, GC, HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. A spot of the compound on a TLC plate will ideally move as a single spot in a suitable solvent system.

Gas Chromatography (GC) can be used for volatile and thermally stable compounds. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification to determine purity.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for purity assessment. bldpharm.com It offers high resolution and sensitivity. For this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound would elute at a specific retention time, and the area of its peak in the chromatogram is proportional to its concentration, allowing for the determination of purity, often found to be in the range of 95-98% for research-grade materials.

An Examination of the Investigated Biological Activities of this compound

The following article details the current understanding of the pharmacological and biological properties of the chemical compound this compound, based on available scientific literature. This compound, identified by the CAS number 43214-88-6, has been noted in chemical synthesis literature, particularly as an intermediate in the creation of more complex molecules. chemicalbook.comgoogle.comgoogle.com.na However, dedicated studies on its own biological effects are limited.

Pharmacological and Biological Activity Investigations

Anticancer and Cytotoxicity Evaluations

Antileukemic Activity against Murine and Human Leukemia Cell Lines

Direct experimental studies on the antileukemic activity of this compound against murine and human leukemia cell lines have not been identified in the public domain. However, its role as a key intermediate in the synthesis of compounds with potential anticancer properties, including for leukemia, is documented.

A patent describes the use of this compound in the preparation of arylimidazolyl isoxazole (B147169) derivatives. google.com These synthesized compounds are designed to modulate the activity of the histone acetyltransferases p300 and/or CBP. The modulation of these enzymes is a therapeutic strategy for various cancers, including lymphoma and leukemia. google.com The patent suggests that by inhibiting p300, for example, the degradation of the androgen receptor (AR) can be promoted, which is a target in certain cancers. google.com While this establishes a rationale for the potential of downstream compounds, it is important to note that the antileukemic activity of this compound itself has not been directly demonstrated.

| Compound Name | Role in Synthesis | Therapeutic Target of Final Product | Potential Application of Final Product |

| This compound | Intermediate | p300/CBP Histone Acetyltransferases | Cancer, including Leukemia and Lymphoma |

Anti-inflammatory and Immunomodulatory Potentials

There is a lack of specific in vivo studies, such as the carrageenan-induced paw edema model, that have directly evaluated the anti-inflammatory activity of this compound. General information on the isoxazole chemical class suggests that such compounds are known for a variety of biological activities, which can include anti-inflammatory properties. The acetate group within the molecule may increase its lipophilicity, which could in turn influence its bioavailability.

No specific research findings concerning the direct immunosuppressive or immunostimulatory activities of this compound were found in the reviewed literature.

Antioxidant Activity Investigations

Direct investigations into the antioxidant activity of this compound through standard assays are not available in the current scientific literature. However, a patent for pharmaceutical compounds that utilize this compound as a synthetic precursor mentions the use of antioxidants like ascorbic acid in the final product formulations to ensure stability. google.com This is a general practice in pharmaceutical preparations and does not imply any inherent antioxidant activity of the intermediate compound itself.

Enzyme Inhibition Studies

There is no available data from enzyme inhibition studies to suggest that this compound acts as an inhibitor of Glutathione S-Transferase Omega 1 (GSTΩ1).

Human Carbonic Anhydrase Isoenzyme Inhibition

There is currently no publicly available scientific literature that has investigated or reported on the ability of this compound to inhibit human carbonic anhydrase isoenzymes.

Histone Deacetylase (HDAC) and Cyclooxygenase-2 (COX-2) Inhibitory Activities

Investigations into the potential for this compound to act as an inhibitor of histone deacetylase (HDAC) or cyclooxygenase-2 (COX-2) have not been reported in the accessible scientific literature.

Neuropharmacological Research

The neuropharmacological effects of this compound have been a subject of specific inquiry. The outcomes of these research explorations are outlined below.

FoxO1 Agonistic Activity and Implications for Alzheimer's Disease Pathology

There is no available research data to suggest that this compound has been evaluated for its agonistic activity on the FoxO1 protein or its potential implications for the pathology of Alzheimer's disease.

Effects on Hippocampal Synaptic Plasticity and Memory Deficits

Scientific studies examining the effects of this compound on hippocampal synaptic plasticity or its potential to ameliorate memory deficits have not been found in the public domain.

Protective Effects against Oxidative Stress-Induced Cell Damage in Neuronal Models

There is a lack of published research on the protective effects of this compound against oxidative stress-induced cell damage in neuronal models.

Exploration of Other Biological Activities

Broader searches for any other documented biological activities of this compound have also been conducted. At present, there are no specific biological activities reported for this compound in the scientific literature beyond its existence as a chemical entity. nih.gov

Antiviral and Anti-HIV Activities

The isoxazole nucleus is a constituent of various compounds investigated for their ability to combat viral infections, including Human Immunodeficiency Virus (HIV). nih.gov

Derivatives of isoxazole have shown promise as antiviral agents. For instance, a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antiviral activity against tobacco mosaic virus (TMV). One compound from this series demonstrated significant inactivation, protection, and curative activities against TMV. mdpi.com Further studies revealed that this compound could enhance defense-related enzyme activity in tobacco leaves, suggesting it induces systemic resistance. mdpi.com Another study focused on developing isoxazole-based small molecules to target Zika virus (ZIKV), a significant public health threat. A lead compound emerged from this research with potent antiviral activity against ZIKV strains and an improved in vitro safety profile. nih.gov

In the realm of anti-HIV research, isoxazole derivatives have been explored as inhibitors of key viral processes. nih.govnih.gov One strategy has involved the non-classical isosteric replacement of an amide group with a 1,2,4-oxadiazole (B8745197) ring in isoxazole-containing compounds. nih.govresearchgate.net This led to the identification of isoxazole-1,2,4-oxadiazole analogs that significantly inhibit HIV-1 replication. nih.govresearchgate.net Specifically, 3-((3-(p-tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole and 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole have been highlighted as potential new lead candidates against HIV-1. nih.govresearchgate.net

Furthermore, a library of isoxazolidine (B1194047) and isoxazole sulfonamides was screened, revealing four compounds that inhibited HIV-1 infection in human CD4+ lymphocytic T cells without significant toxicity. nih.gov Structure-activity relationship studies indicated that benzyl (B1604629) sulfonamides and a halo-substituted aromatic ring on the isoxazole scaffold were crucial for this antiretroviral activity. nih.gov These sulfonamide derivatives were found to impair a step necessary for the activation of viral gene expression, independent of the viral Tat protein, suggesting the targeting of a host cell factor. nih.gov This mechanism is advantageous as it may reduce the likelihood of the virus developing resistance. nih.gov

Other research has focused on pyrazolo[4,3-d]isoxazole derivatives as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.net These compounds exhibited submicromolar to subnanomolar efficacy against two strains of HIV-1 and demonstrated a high therapeutic window. researchgate.net

Table 1: Antiviral and Anti-HIV Activity of Selected Isoxazole Derivatives

| Compound Class | Specific Examples | Target/Activity | Source |

| Isoxazole-amide acylhydrazone derivatives | (E)-3-(2,6-dichlorophenyl)-N-(4-fluoro-2-(2-(thiophen-2-ylmethylene)hydrazine-1-carbonyl)phenyl)-5-methylisoxazole-4-carboxamide | Antiviral against Tobacco Mosaic Virus (TMV) | mdpi.com |

| Isoxazole-based small molecules | Compound 7l | Antiviral against Zika Virus (ZIKV) | nih.gov |

| Isoxazole-1,2,4-oxadiazole analogs | 3-((3-(p-tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole, 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole | Inhibition of HIV-1 replication | nih.govresearchgate.net |

| Isoxazole sulfonamides | Benzyl sulfonamides with a halo-substituted aromatic ring | Inhibition of HIV-1 gene expression (Tat-independent) | nih.gov |

| Pyrazolo[4,3-d]isoxazoles | Phenyldiazenylthiazolyl derivatives | Potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 | researchgate.net |

Anticonvulsant, Analgesic, and Antinociceptive Properties

The isoxazole scaffold is recognized for its presence in compounds with activity in the central nervous system, including anticonvulsant, analgesic (pain-relieving), and antinociceptive (pain-sensing inhibition) effects. nih.govsciencegate.app

A study involving the synthesis of novel 3-substituted-isoxazole-4-carboxamide derivatives revealed their potential for pain management. nih.govnih.gov When screened for analgesic activity using acetic acid-induced writhing and hot plate tests in mice, these compounds showed low to moderate effects. nih.govnih.gov Notably, a derivative featuring a methoxy (B1213986) group demonstrated high analgesic activity. nih.govnih.gov Further investigation into the mechanism suggested that the analgesic effects of some of these derivatives are mediated through a non-opioid receptor pathway. nih.govnih.gov Molecular docking studies supported this, showing binding interactions with non-opioid targets like COX-1, COX-2, and the human capsaicin (B1668287) receptor. nih.govnih.gov

Other research has also highlighted the analgesic potential of isoxazole derivatives. A series of pyrazolyl isoxazolines and isoxazoles displayed efficacy comparable to standard analgesic drugs. nih.gov Additionally, certain 4,5-diphenyl-4-isoxazolines with specific substituents were found to be potent analgesics. nih.gov

In the context of anticonvulsant activity, various isoxazole derivatives have been synthesized and evaluated. One study synthesized twenty-five novel isoxazole derivatives and tested them using both chemically-induced (pentylenetetrazole) and maximal electroshock seizure (MES) models. pharmahealthsciences.net The results indicated that all tested compounds exhibited some level of anticonvulsant activity. pharmahealthsciences.net The most significant protection against convulsions was observed in compounds with a nitrated aromatic ring at the C-5 position and a hydroxyl-substituted phenyl ring at the C-3 position of the isoxazole ring. pharmahealthsciences.net

Table 2: Anticonvulsant, Analgesic, and Antinociceptive Properties of Isoxazole Derivatives

| Compound Class | Activity | Key Findings | Mechanism/Target | Source |

| 3-substituted-isoxazole-4-carboxamides | Analgesic, Antinociceptive | A derivative with a methoxy group showed high analgesic activity. | Non-opioid receptor pathway; potential interaction with COX-1, COX-2, and capsaicin receptors. | nih.govnih.gov |

| Pyrazolyl isoxazolines and isoxazoles | Antinociceptive | Efficacy was comparable to standard drugs like pentazocine (B1679294) and aspirin. | Not specified. | nih.gov |

| 4,5-diphenyl-4-isoxazolines | Analgesic | Compounds with a C-3 methyl substituent were potent analgesics. | Selective towards COX-2. | nih.gov |

| Substituted Isoxazoles | Anticonvulsant | Compounds with a nitrated phenyl ring at C-5 and a hydroxylated phenyl ring at C-3 showed maximum protection. | May involve blocking voltage-dependent Na+ channels or glutaminergic excitation. | pharmahealthsciences.net |

Anti-obesity and Larvicidal Applications

Beyond the more commonly studied therapeutic areas, isoxazole derivatives have also been investigated for their potential in managing obesity and for their larvicidal properties.

In the search for anti-obesity agents, a chemical library of isoxazol-5(4H)one derivatives was constructed and screened for inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in metabolic regulation. nih.gov One compound, designated C3, emerged as the most potent inhibitor of PTP1B from this library. nih.gov When tested in a diet-induced obese mouse model, mice fed a high-fat diet supplemented with compound C3 gained significantly less weight over a four-week period compared to the control group. nih.gov This finding suggests that isoxazole-based PTP1B inhibitors have potential as anti-obesity therapeutics. nih.gov

In a different application, new isoxazole derivatives were synthesized and evaluated for their larvicidal activity against Aedes aegypti, the mosquito vector for diseases like dengue fever, Zika, and chikungunya. researchgate.net The study reported the synthesis of nineteen new isoxazole derivatives, which were found to be potent larvicides against the L4 growth stage of A. aegypti larvae. researchgate.net This highlights the potential of isoxazole compounds in vector control programs.

Table 3: Anti-obesity and Larvicidal Applications of Isoxazole Derivatives

| Compound Class | Application | Key Findings | Mechanism of Action | Source |

| Isoxazol-5(4H)one derivatives | Anti-obesity | Compound C3 significantly reduced weight gain in diet-induced obese mice. | Inhibition of protein tyrosine phosphatase 1B (PTP1B). | nih.gov |

| Substituted Isoxazoles | Larvicidal | Nineteen new derivatives showed potent activity against Aedes aegypti larvae. | Not specified. | researchgate.net |

Antiplatelet Aggregation Activity

Isoxazole derivatives have been identified as inhibitors of platelet aggregation, a critical process in the formation of blood clots (thrombosis). nih.govnih.gov

A study evaluating nine synthetic isoxazoles as antiplatelet agents found that one compound, isoxazole 8, was particularly effective, inhibiting platelet aggregation by around 70%. nih.gov This compound was shown to inhibit platelet aggregation and secretion induced by agonists like ADP and collagen. nih.gov Furthermore, isoxazole 8 was found to reduce the expression of inflammatory markers such as soluble CD40 ligand (sCD40L) and soluble P-selectin (sP-selectin) on activated platelets, which could help prevent the development of atherosclerotic lesions. nih.gov

Another line of research focused on improving the in vivo potency of glycoprotein (B1211001) IIb/IIIa antagonists, which are powerful antiplatelet agents. nih.gov By replacing a benzamide (B126) group with an isoxazolecarboxamide, researchers developed a new analog, XU065, which showed significantly improved in vivo potency and an excellent oral antiplatelet effect in dogs. nih.gov This demonstrates that the isoxazole scaffold can be effectively incorporated to create potent and orally bioavailable antiplatelet drugs. nih.gov

Table 4: Antiplatelet Aggregation Activity of Isoxazole Derivatives

Structure Activity Relationship Sar and Rational Compound Design

Identification of Key Pharmacophoric Features Governing Biological Activity

The biological activity of 3,5-disubstituted isoxazoles is intrinsically linked to the spatial arrangement of key chemical features that interact with biological targets. For the (3-Methylisoxazol-5-yl)methyl acetate (B1210297) scaffold, the core pharmacophore can be deconstructed into several critical elements:

The Isoxazole (B147169) Ring: This aromatic heterocycle serves as a rigid scaffold, positioning the substituents in a defined orientation for optimal interaction with a target protein. nih.govnih.gov Its electron-rich nature and the presence of heteroatoms allow for various non-covalent interactions, including hydrogen bonding and π-π stacking. The weak N-O bond within the isoxazole ring can also be susceptible to cleavage under certain biological conditions, potentially leading to different modes of action. researchgate.net

The 3-Methyl Group: The small, lipophilic methyl group at the 3-position of the isoxazole ring plays a crucial role in defining the steric and electronic properties of the molecule. Its size and shape can influence the binding affinity and selectivity for a specific target. In some cases, substitution at this position with bulkier groups can either enhance or diminish activity depending on the topology of the binding pocket.

The 5-Acetoxymethyl Group: This substituent is a key determinant of the compound's biological activity and pharmacokinetic properties. The ester functionality introduces a potential hydrogen bond acceptor site and can undergo hydrolysis in vivo to reveal a hydroxymethyl group. This metabolic transformation can significantly alter the compound's polarity and interaction profile with the target. The length and flexibility of the linker between the isoxazole ring and the acetate group are also critical for proper orientation within the binding site.

Studies on related 3,5-disubstituted isoxazoles have highlighted the importance of a hydrogen bond-donating N-heterocycle at the C-5 position for enhanced potency in certain contexts, suggesting that modifications to the acetoxymethyl group could be a fruitful avenue for optimization. nih.gov

Design Principles for Enhanced Potency and Selectivity

The rational design of more potent and selective analogs of (3-Methylisoxazol-5-yl)methyl acetate hinges on a deep understanding of its SAR. Key design principles include:

Substituent Tailoring at the 3- and 5-Positions: The nature of the groups at these positions is paramount. For instance, in the context of anticancer activity, the introduction of trifluoromethyl groups in place of methyl groups has been shown to enhance growth inhibition. researchgate.net Similarly, the presence of specific aromatic or heterocyclic rings at the 5-position can significantly influence potency and selectivity by forming additional interactions with the target.

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), polar surface area (PSA), and metabolic stability are critical for drug-likeness. The acetoxymethyl group in the parent compound offers a handle for such modifications. For example, replacing the acetate with other esters or amides can fine-tune these properties to improve cell permeability and metabolic resistance. The introduction of privileged substructures with diverse polar surface areas has been shown to be a significant strategy in the design of 3,5-disubstituted isoxazoles. researchgate.netnih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar steric and electronic properties but may lead to improved potency, selectivity, or pharmacokinetic profile. For example, the ester linkage in the acetoxymethyl group could be replaced with a more stable ether or an amide linkage to prevent rapid hydrolysis.

Hybrid Molecule Design: Combining the isoxazole core with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. This approach has been successfully employed in the development of isoxazole-piperazine hybrids as anticancer agents. nih.gov

Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological profile of isoxazole derivatives is highly sensitive to the nature of the substituents on the heterocyclic ring. researchgate.net Even minor modifications can lead to significant changes in biological activity, selectivity, and mechanism of action.

| Modification Site | Substituent Change | Observed Impact on Biological Activity | Reference |

| 3-Position | Methyl to Trifluoromethyl | Enhanced anticancer growth inhibition. | researchgate.net |

| 5-Position | Phenyl to Substituted Phenyl | Introduction of electron-withdrawing groups (e.g., -F, -CF3) on the phenyl ring led to excellent sPLA2 inhibitory activities. | researchgate.net |

| 5-Position Linker | Methylene (B1212753) to Ether/Thioether/Amine | Ether linkage showed high potency, while thioether and methylated amine linkers resulted in significantly lower potency. | nih.gov |

| 5-Position | Pyrrole (B145914) to Substituted Pyrrole | Methyl substitution on the pyrrole ring led to higher cross-reactivity on PPARγ. | nih.gov |

For this compound, modifications to the acetoxymethyl group are expected to have a profound impact. Hydrolysis of the ester to the corresponding alcohol would increase polarity and could alter the binding mode from a hydrogen bond acceptor to a hydrogen bond donor. This change could be critical for engaging with specific residues in a target's active site.

Computational Chemistry Approaches in SAR (e.g., Molecular Docking, DFT Calculations)

Computational chemistry plays an indispensable role in modern drug discovery, providing valuable insights into the SAR of compounds like this compound at the molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For isoxazole derivatives, docking studies have been instrumental in understanding their binding modes within the active sites of various enzymes, such as cyclooxygenase (COX) and tyrosine kinases. nih.govcardiff.ac.uk These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. For example, docking studies of quinoxaline-isoxazole-piperazine conjugates demonstrated more extensive EGFR-binding interactions for the most potent compounds. cardiff.ac.uk

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For isoxazole derivatives, DFT calculations can provide insights into properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons. researchgate.net These calculations can help in understanding the influence of different substituents on the electronic properties of the isoxazole ring and, consequently, its reactivity and interaction with biological targets. DFT studies have been used to characterize the structural parameters and vibrational frequencies of 4-arylmethylene-3-methylisoxazol-5(4H)-one derivatives. researchgate.net

By combining molecular docking and DFT calculations, researchers can build robust SAR models that can guide the design of new analogs with improved potency and selectivity. These computational approaches help to prioritize which compounds to synthesize, thereby saving time and resources in the drug development process.

Pharmacokinetic and Admet Absorption, Distribution, Metabolism, Excretion, Toxicity Research

Assessment of Bioavailability and Lipophilicity

The bioavailability of a drug, or the proportion of an administered dose that reaches systemic circulation, is a key determinant of its efficacy. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial physicochemical property that influences a compound's absorption and distribution. For isoxazole (B147169) derivatives, these properties can be fine-tuned by modifying the substituents on the isoxazole ring. mdpi.com

While specific experimental data on the bioavailability of (3-Methylisoxazol-5-yl)methyl acetate (B1210297) is not readily found, predictions can be made based on its structural characteristics and data from related compounds. For instance, a study on novel isoxazole derivatives utilized the SwissADME database to predict their pharmacokinetic properties. frontiersin.org This in silico approach can provide initial estimates of a compound's lipophilicity and potential for good oral bioavailability. It was noted that all ten synthesized isoxazole derivatives in that study did not violate Lipinski's rule of five, suggesting good potential for drug-likeness and oral absorption. frontiersin.org

In a study of the isoxazole derivative 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) in rats, a high bioavailability of 90.18% was observed after intraperitoneal injection. vedomostincesmp.ru While this is a different isoxazole derivative, it demonstrates that compounds of this class can achieve excellent systemic exposure. The delocalization of π-electrons in some isoxazole derivatives contributes to their lipophilic nature, which can facilitate penetration into lipid membranes. nih.gov The ester functional group in (3-Methylisoxazol-5-yl)methyl acetate is likely to contribute to its lipophilicity, which would be a key factor in its absorption characteristics.

Table 1: Predicted Physicochemical Properties of Isoxazole Derivatives

| Compound/Parameter | LogP | Water Solubility | GI Absorption | BBB Permeant |

|---|

| Novel Isoxazole Derivatives (General Finding) | Varies | Varies | High (for most) | Some predicted to cross |

This table is illustrative and based on general findings for isoxazole derivatives from in silico studies. Specific values for this compound are not available.

Metabolic Stability Studies

The metabolic stability of a compound dictates its half-life in the body and can influence both its efficacy and potential for toxicity. The isoxazole ring itself can be subject to metabolic transformation. A key metabolic pathway for some isoxazole-containing drugs is the cleavage of the N-O bond within the isoxazole ring. nih.gov

One of the most well-documented examples of isoxazole metabolism is that of the anti-inflammatory drug leflunomide (B1674699). In vitro studies have shown that the 3-unsubstituted isoxazole ring of leflunomide undergoes a unique N-O bond cleavage to form its active metabolite, A771726. nih.gov This transformation is catalyzed by cytochrome P450 enzymes, particularly CYP1A2, and can also occur in plasma and whole blood. nih.gov However, the presence of a methyl group at the 3-position of the isoxazole ring, as is the case in this compound, has been shown to confer resistance to this ring-opening metabolism. nih.gov In studies with 3-methylleflunomide, the compound was resistant to ring opening, and instead, metabolism occurred through hydroxylation of the methyl groups on the isoxazole ring. nih.gov

Therefore, it is likely that the primary metabolic pathway for this compound would involve hydrolysis of the ester linkage by esterase enzymes to form (3-methylisoxazol-5-yl)methanol (B82123) and acetic acid. Subsequent metabolism would likely involve oxidation of the methyl group on the isoxazole ring. The stability of the 3-methylisoxazole (B1582632) core suggests that ring cleavage would not be a major metabolic route.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin, can significantly affect its distribution and availability to target tissues. Highly protein-bound drugs have a lower volume of distribution and are generally cleared more slowly.

Specific data on the plasma protein binding of this compound is not available. However, studies on other isoxazole derivatives provide some context. For example, the formation of the active metabolite of leflunomide was also found to be catalyzed by human serum albumin, albeit at a much slower rate than by liver microsomes. nih.gov This indicates an interaction between the isoxazole structure and plasma proteins. The physicochemical properties of this compound, particularly its lipophilicity, would be a key factor in determining its affinity for plasma proteins.

Preclinical Pharmacokinetic Profiles and Clearance Rates

Preclinical pharmacokinetic studies in animal models are essential for understanding a compound's in vivo behavior. These studies provide data on key parameters such as half-life (t½), maximum concentration (Cmax), and clearance rate.

While a complete preclinical pharmacokinetic profile for this compound is not published, data from other isoxazole derivatives can offer a comparative perspective. In a study with the isoxazole derivative TFISA in Wistar rats, the half-life after ocular instillation was 58 ± 10 hours, indicating a long duration of action. vedomostincesmp.ru The clearance of this compound was not explicitly stated, but the long half-life suggests a relatively slow clearance rate.

The clearance of this compound would be expected to be influenced by its metabolic pathways. If the primary route of elimination is through ester hydrolysis and subsequent oxidation, the rate of these enzymatic reactions would be the main determinant of its clearance.

Table 2: Pharmacokinetic Parameters of an Isoxazole Derivative (TFISA) in Rats

| Parameter | Value (mean ± SD) |

|---|---|

| Half-life (t½) | 58 ± 10 hours |

| Bioavailability | 90.18% |

This table presents data for the isoxazole derivative TFISA and is for comparative purposes only. vedomostincesmp.ru

Selectivity Index (SI) and Cytotoxicity Ratios for Therapeutic Use

The Selectivity Index (SI) is a crucial measure in drug development, representing the ratio of a compound's cytotoxicity against normal cells to its desired therapeutic activity (e.g., against cancer cells or pathogens). A high SI is desirable, as it indicates that the compound is more toxic to its target than to healthy host cells.

Numerous studies have investigated the cytotoxic effects of various isoxazole derivatives against a range of cancer cell lines. benthamdirect.comespublisher.comeurekaselect.comnih.gov For example, novel isoxazole-carboxamide derivatives have shown moderate to potent cytotoxic activity against several cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) in the micromolar to nanomolar range. benthamdirect.comeurekaselect.com One study found that a synthesized isoxazole derivative was more potent than the anticancer drug Doxorubicin against a cervical cancer cell line. eurekaselect.com

While the specific cytotoxicity of this compound has not been reported, the broad cytotoxic potential of the isoxazole scaffold suggests that it could exhibit biological activity. To determine its therapeutic potential, it would need to be tested against both target cells (e.g., cancer cells) and non-target, healthy cells to calculate its SI. The substituents on the isoxazole ring are known to significantly influence this activity. nih.gov Research on other isoxazole derivatives has shown that some can achieve a favorable selectivity ratio. benthamdirect.com

Applications As a Synthetic Building Block and Chemical Intermediate

Utility in the Construction of Diverse Heterocyclic Systems

The 3-methylisoxazole (B1582632) moiety is a well-established pharmacophore and a versatile building block in synthetic chemistry. The acetate (B1210297) group in (3-Methylisoxazol-5-yl)methyl acetate can be readily hydrolyzed to the corresponding alcohol, (3-Methylisoxazol-5-yl)methanol (B82123), or converted to other functional groups, thus providing a reactive site for further elaboration and cyclization reactions.

This strategic positioning of functional groups allows for its use in the synthesis of a variety of other heterocyclic structures. For instance, derivatives of 3-methylisoxazole are employed in the synthesis of pyrazoles and isoxazolo[2,3-c] researchgate.netnih.govsemanticscholar.orgthiadiazines. researchgate.net The isoxazole (B147169) ring itself can be a precursor; under certain reductive conditions, the N-O bond can be cleaved to unmask a 1,3-dicarbonyl or an enaminone functionality, which can then be used to construct other rings.

Research has demonstrated the conversion of 3-methylisoxazole-5-carboxylic acid, a closely related compound, into various amides and pyrazole-containing molecules. researchgate.net This highlights the synthetic flexibility of the 5-substituted 3-methylisoxazole core. The synthesis of benzofuran-isoxazole conjugates has also been reported, showcasing the integration of the isoxazole unit into more complex, fused heterocyclic systems. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Isoxazole Precursors

| Precursor Type | Resulting Heterocycle | Reaction Type |

|---|---|---|

| 3-Methylisoxazole-5-carboxylic acid | 5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles | Amide coupling followed by cyclization |

| 3-Amino-5-methylisoxazole (B124983) | Isoxazolo[2,3-c] researchgate.netnih.govsemanticscholar.orgthiadiazines | Condensation with an isothiocyanate |

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The isoxazole scaffold is frequently incorporated into MCR strategies to generate libraries of structurally diverse compounds.

While direct examples involving this compound are not extensively documented, the reactivity of related isoxazole derivatives in MCRs is well-established. For example, three-component reactions involving an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride are used to synthesize 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. researchgate.net This demonstrates the ability of the core isoxazole precursors to participate in complex, one-pot transformations.

Another study reports the multi-component condensation of 3-amino-5-methylisoxazole with aromatic aldehydes and pyruvic acid derivatives. researchgate.net Although this specific reaction was found to be challenging, it underscores the exploration of isoxazoles in MCRs. The functional groups of this compound, particularly after conversion of the acetate to other functionalities, could potentially engage in similar MCRs to generate novel molecular scaffolds.

Table 2: Multi-Component Reactions Involving Isoxazole Synthesis

| Reactants | Catalyst/Solvent | Product |

|---|---|---|

| Aromatic aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Tartaric acid / Water | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones researchgate.net |

Derivatives as Versatile Small Molecule Scaffolds

The 3-methylisoxazole ring is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of this compound can serve as versatile scaffolds for the development of new therapeutic agents and other functional molecules.

By modifying the acetate group and potentially the methyl group on the isoxazole ring, a wide array of derivatives can be accessed. For example, the corresponding amine, (3-Methylisoxazol-5-yl)methylamine, is a building block for neuroactive agents. chemimpex.com The isoxazole nucleus is a key feature in compounds with a range of biological activities, including:

Antimicrobial agents nih.gov

Anti-inflammatory agents

Antitumor agents nih.gov

Analgesics nih.gov

The synthesis of 3-methylisoxazole-5-carboxamides from the corresponding carboxylic acid demonstrates how the 5-position of the ring can be functionalized to create a library of compounds with diverse substituents. researchgate.net These amides can then be evaluated for various biological activities. The structural rigidity and specific electronic properties of the isoxazole ring make it an ideal scaffold for presenting functional groups in a well-defined spatial orientation for interaction with biological targets.

Table 3: Bioactive Derivatives Based on the Isoxazole Scaffold

| Derivative Class | Biological Activity | Reference |

|---|---|---|

| (3-Methylisoxazol-5-yl)methylamine derivatives | Neuroactive agents | chemimpex.com |

| Benzofuran-isoxazole conjugates | Antimicrobial, Antitumor | nih.gov |

Patent Landscape and Intellectual Property Analysis

Review of Patented Isoxazole (B147169) Derivatives and Related Inventions

The patent literature for isoxazole derivatives showcases their versatility as core scaffolds in the design of a wide range of bioactive molecules. These inventions span from foundational processes for synthesizing the isoxazole ring to the development of highly specific therapeutic agents and fungicides.

A significant area of patent activity has been in the development of isoxazole-based pharmaceuticals. For instance, isoxazole derivatives have been patented as agonists of the Wnt/β-catenin signaling pathway, which is crucial for tissue regeneration and the treatment of bone diseases. google.com Patents also cover processes for preparing key intermediates, such as 5-aminoisoxazoles, which are precursors to sulfisoxazole (B1682709), a well-known class of therapeutic agents with high activity against certain animal infections. google.com One such patent, assigned to Hoffman Laboratories, Inc., and Cambridge Research Inc., details a method for producing 5-amino-3,4-dimethylisoxazole. google.com

The structural features of the isoxazole ring make it a valuable component in drug design, contributing to improved efficacy and pharmacokinetic profiles. nih.gov This has led to the patenting of isoxazole derivatives for a multitude of therapeutic applications, including as anti-inflammatory agents, immunosuppressants, and even for treating central nervous system disorders. nih.govnih.gov A review of patents from 2009 to 2014 highlights the significant number of 1,2-benzisoxazole (B1199462) compounds developed as atypical antipsychotics and kinase inhibitors. nih.gov

In the agrochemical sector, isoxazole derivatives have been patented for their potent fungicidal properties. google.com These inventions describe compositions containing isoxazole compounds for controlling microbial and, particularly, fungal pests on plants. google.com The need for new fungicides due to developing resistance to existing treatments has driven innovation in this area.

While direct patents for "(3-Methylisoxazol-5-yl)methyl acetate" are not abundant, its role as a key intermediate is highlighted in recent patent literature. For example, a patent application discloses the use of "this compound" in the synthesis of arylimidazolyl isoxazoles, which are described as modulators of p300 and/or CBP activity for the treatment of cancer. Another significant patent describes the synthesis of "this compound" itself and its subsequent use in the preparation of bromodomain inhibitors.

The following table provides a summary of notable patented isoxazole derivatives and their applications:

| Patented Isoxazole Derivative/Process | Application/Utility | Key Features |

| Isoxazole derivatives as Wnt/β-catenin signaling agonists | Treatment of bone diseases, tissue regeneration | Activate a key signaling pathway involved in cell growth and differentiation. google.com |

| Process for preparing 5-amino-3,4-disubstituted isoxazoles | Intermediate for sulfisoxazole synthesis | Provides an improved and economical method for producing precursors to antibacterial drugs. google.com |

| Isoxazole derivatives for use as fungicides | Crop protection | Exhibit unexpected fungicidal activity against a range of plant pathogens. google.com |

| 1,2-Benzisoxazole derivatives | Atypical antipsychotics, kinase inhibitors | Represents a privileged structure in medicinal chemistry with a wide range of CNS applications. nih.gov |

| Arylimidazolyl isoxazoles from (3-Methylisoxazol-5-yl)methyl acetate (B1210297) | Cancer treatment | Act as modulators of key enzymes involved in cancer progression. |

| Bromodomain inhibitors from this compound | Therapeutic agents | The isoxazole moiety serves as a core component of these targeted inhibitors. |

| Fused isoxazoles | Anticancer, antibacterial, anti-inflammatory | The fusion of the isoxazole ring with other cyclic systems leads to diverse biological activities. mdpi.com |

Analysis of Assignees and Priority Dates in Intellectual Property Filings

An analysis of the assignees and priority dates for patents related to isoxazole derivatives reveals a consistent and long-standing interest from major pharmaceutical and chemical companies. The timeline of these filings reflects the evolution of research and development in this field, from foundational synthesis methods to the discovery of highly specific and potent applications.

Early patents in this area, such as those for sulfanilamido-isoxazoles, date back to the 1940s, with assignees including Sharp & Dohme Inc., American Cyanamid Co., and May & Baker Ltd. These early filings laid the groundwork for the therapeutic use of isoxazole-containing compounds.

In the mid-20th century, companies like Hoffman-La Roche (through Hoffman Laboratories, Inc.) and The Upjohn Company were active in patenting processes for preparing isoxazole intermediates and novel isoxazole-containing structures. For instance, a patent for preparing isoxazole compounds was filed by Hoffman Laboratories, Inc., and Cambridge Research Inc. in 1966. google.com

More recent decades have seen a surge in patent applications from a diverse range of companies, reflecting the expanding applications of isoxazole derivatives. In the agrochemical field, BASF SE has filed patents for isoxazole derivatives as fungicides. In the pharmaceutical sector, companies like Teikoku Hormone Mfg Co Ltd have patented novel 5-substituted isoxazole derivatives. google.com

The patents directly related to "this compound" and its immediate applications are more recent. The assignee for the patent on bromodomain inhibitors is Constellation Pharmaceuticals, Inc. This indicates a focus on developing novel therapeutics targeting specific molecular pathways.

The following table provides a snapshot of key assignees and priority dates for a selection of isoxazole-related patents, illustrating the historical and ongoing commercial interest in this class of compounds.

| Assignee | Patent Subject | Priority Year |

| Sharp & Dohme Inc | Amino-substituents of sulphanil-amide derivatives | 1941 |

| American Cyanamid Co | Sulphonamide derivatives of 2-aminooxazole | 1942 |

| Hoffman Laboratories, Inc. & Cambridge Research Inc. | Process for preparing isoxazole compounds | 1966 |

| Gruppo Lepetit S.p.A. | Isoxazolo(5,4-b)pyridines | 1983 |

| Basf Aktiengesellschaft | Carboxamides | 1989 |

| Teikoku Hormone Mfg Co Ltd | Novel 5-substituted isoxazole-carboxamide derivative | 1994 |

| Chemrx Advanced Technologies, Inc. | Process for synthesizing isoxazolines and isoxazoles | 2000 |

| Constellation Pharmaceuticals, Inc. | Bromodomain inhibitors | 2010 |

This analysis of the patent landscape demonstrates the enduring importance of the isoxazole scaffold in chemical innovation. From early antibiotic development to modern targeted therapies and advanced agricultural products, the intellectual property surrounding isoxazole derivatives continues to expand, driven by their remarkable chemical versatility and biological significance.

Future Research Directions and Therapeutic Potential

Emerging Applications in Medicinal Chemistry and Agrochemicals

The unique structural and electronic properties of the isoxazole (B147169) ring make it a valuable pharmacophore in drug discovery and a key component in the development of new agrochemicals. researchgate.netbohrium.com Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netrsc.orgnih.gov

In medicinal chemistry , the focus is on developing isoxazole derivatives with enhanced potency and selectivity. researchgate.netwisdomlib.org The inclusion of an isoxazole ring can improve a molecule's pharmacokinetic profile, increase efficacy, and reduce toxicity. daneshyari.com Current research is exploring the use of isoxazole-containing compounds in multi-targeted therapies, which is a promising approach for complex diseases like cancer and neurodegenerative disorders. researchgate.netrsc.org For instance, isoxazole derivatives have been investigated as inhibitors of HSP90, a molecular chaperone implicated in cancer, and as agents with potent anti-proliferative properties against various cancer cell lines. bohrium.com

The applications of isoxazole derivatives in agrochemicals are also expanding. They are utilized as herbicides, fungicides, and insecticides. researchgate.netwikipedia.orgresearchgate.net The isoxazoline (B3343090) subclass, in particular, has gained significant attention in pesticide discovery due to its broad-spectrum activity against various agricultural pests. acs.org Research is ongoing to develop novel isoxazole-based agrochemicals with improved efficacy and better environmental profiles. google.com A patent for isoxazole derivatives as fungicides highlights their potential in protecting crops from microbial pests. google.com

Table 1: Investigated Therapeutic Areas for Isoxazole Derivatives

| Therapeutic Area | Examples of Investigated Activities | Key Research Findings |

|---|---|---|

| Oncology | Anticancer, Antitumor | Inhibition of HSP90, antiproliferative effects against various cancer cell lines. researchgate.netbohrium.com |

| Infectious Diseases | Antibacterial, Antifungal, Antimicrobial, Antiviral, Antitubercular | Activity against drug-resistant bacteria, potential for treating tuberculosis and various fungal infections. bohrium.comwisdomlib.org |

| Inflammation | Anti-inflammatory | Potential to mitigate side effects associated with traditional NSAIDs. researchgate.netwisdomlib.org |

| Neurology | Neuroprotective, Anticonvulsant, Antidepressant | Potential therapies for neurodegenerative disorders. researchgate.netresearchgate.net |

Challenges and Opportunities in Isoxazole-Based Compound Development

Despite their promise, the development of isoxazole-based compounds is not without its hurdles. A significant challenge lies in their synthesis. While numerous methods exist, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, there is a growing need for more eco-friendly and efficient synthetic routes that minimize the use of hazardous reagents and solvents. wikipedia.orgrsc.org Metal-catalyzed reactions, though common, present issues with cost, toxicity, and waste generation. rsc.org Furthermore, managing the toxicity and metabolic stability of these compounds is crucial for their successful clinical or commercial application. wisdomlib.orgresearchgate.net The emergence of drug-resistant strains of bacteria and fungi also poses a continuous challenge, necessitating the development of novel isoxazole derivatives that can overcome these resistance mechanisms. bohrium.comwisdomlib.org

These challenges, however, create significant opportunities for innovation. The development of green chemistry approaches and novel catalytic systems for isoxazole synthesis is an active area of research. researchgate.net The versatility of the isoxazole scaffold allows for extensive structural modifications to optimize biological activity and pharmacokinetic properties. nih.gov There is a vast potential for creating hybrid molecules that combine the isoxazole ring with other pharmacophores to achieve synergistic effects and multi-target activity. researchgate.net The exploration of isoxazole derivatives for new therapeutic targets and the application of computational methods in their design are expected to accelerate the discovery of new and effective isoxazole-based drugs and agrochemicals. researchgate.netmdpi.com The ability to functionalize the isoxazole ring at various positions allows for the fine-tuning of a compound's properties, paving the way for the development of highly selective and potent molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-Methylisoxazol-5-yl)methyl acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification or alkylation of the 3-methylisoxazole-5-methanol precursor. describes a similar isoxazole derivative synthesis using a cyclization reaction between chlorinated intermediates and ethyl acetoacetate, followed by hydrolysis and chlorination. For purification, silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 80:20) is effective, achieving >95% purity . Reaction parameters such as catalyst loading (e.g., 10% Pd/C for hydrogenation) and temperature (room temperature to 80°C) significantly impact yield.

Q. How can structural characterization of this compound be reliably performed?

- Methodology : Use a combination of NMR (400 MHz, CDCl) and HPLC (99%+ purity validation) as described in for analogous isoxazole derivatives. Key NMR signals include the methyl acetate group (δ ~2.1 ppm, singlet) and isoxazole protons (δ ~6.0–6.5 ppm). X-ray crystallography (e.g., SHELXL refinement, ) can resolve stereoelectronic effects if single crystals are obtained .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Stability testing under controlled humidity (30–60%) and temperature (0–6°C vs. ambient) is critical. notes that structurally related esters (e.g., methyl jasmonate-d5) require refrigeration for long-term stability. Accelerated degradation studies via HPLC monitoring under acidic/alkaline conditions can identify hydrolytic susceptibility .

Advanced Research Questions

Q. How do electronic effects of the 3-methylisoxazole ring influence the reactivity of the acetate group in nucleophilic substitution reactions?

- Methodology : Computational modeling (DFT) combined with experimental kinetics can elucidate electronic effects. demonstrates that substituents on the isoxazole ring modulate electron density at the methyl acetate group, affecting reactivity in thioetherification reactions. Compare reaction rates with/without electron-withdrawing groups (e.g., bromine substitution, ) .

Q. What contradictions exist in spectroscopic data interpretation for this compound derivatives, and how can they be resolved?

- Methodology : Discrepancies in NMR splitting patterns (e.g., coupling constants for isoxazole protons) may arise from conformational flexibility. Variable-temperature NMR or NOE experiments ( ) can distinguish dynamic effects from structural isomerism. Cross-validation with high-resolution mass spectrometry (HRMS) ensures accurate molecular formula assignment .

Q. What in vitro biological activities have been reported for analogs of this compound, and what structural modifications enhance efficacy?

- Methodology : identifies acrylamide derivatives with 3-methylisoxazole motifs showing anticancer activity (e.g., N-(4-chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide). Structure-activity relationship (SAR) studies suggest that introducing electron-deficient substituents (e.g., nitro or trifluoromethyl groups) improves target binding, as seen in ’s TAM kinase inhibitor .

Q. How can computational tools predict the metabolic pathways of this compound in biological systems?

- Methodology : Use in silico platforms (e.g., SwissADME) to predict cytochrome P450-mediated oxidation or esterase hydrolysis. Experimental validation via LC-MS/MS analysis of hepatic microsome incubations can identify primary metabolites. ’s HPLC protocols for related esters provide a methodological template .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products